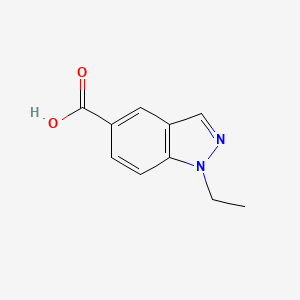

1-Ethylindazole-5-carboxylic acid

Description

Significance of Indazole Scaffolds in Chemical Science

The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a "privileged structure" in medicinal chemistry. researchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds and approved pharmaceutical drugs. nih.govnih.gov The unique arrangement of nitrogen atoms within the indazole ring allows for diverse chemical modifications and interactions with biological targets.

Indazole-containing derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties. nih.govnih.gov The thermodynamic stability of the 1H-indazole tautomer, which is the form present in 1-Ethylindazole-5-carboxylic acid, makes it a reliable and predictable component in drug design. nih.gov Its presence in drugs like Niraparib (an anticancer agent) and Pazopanib (a tyrosine kinase inhibitor) underscores the therapeutic importance of this heterocyclic system. nih.gov The versatility of the indazole core makes it a central focus for chemists aiming to develop novel therapeutic agents. chemimpex.com

Role of Carboxylic Acid Functionalities in Organic Synthesis

The carboxylic acid group (-COOH) is one of the most fundamental and versatile functional groups in organic chemistry. chemicalbook.comgoogle.com Its significance is multifaceted, stemming from its acidic nature and its ability to be converted into a wide array of other functional groups, such as esters, amides, and acid chlorides. google.com This reactivity makes carboxylic acids invaluable starting materials and intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. wiley-vch.de

In the context of medicinal chemistry, the carboxylic acid moiety can be a critical part of a pharmacophore, the region of a molecule responsible for its biological activity. nih.gov It can form strong electrostatic interactions and hydrogen bonds with receptors and enzymes, which is often a key factor in drug-target binding. nih.govwiley-vch.de However, the presence of a carboxylic acid can also present challenges, such as metabolic instability or poor membrane permeability. researchgate.netnih.gov This has led to the development of bioisosteres, which are chemical groups that can replace a carboxylic acid to improve a drug's properties while maintaining its biological activity. researchgate.netnih.gov

Current Research Trajectories and Definitional Challenges in this compound Chemistry

Current research involving this compound is primarily centered on its role as a versatile intermediate in the synthesis of more elaborate molecules. It is not typically the final, active compound, but rather a key building block. For instance, related indazole-5-carboxylic acid esters are used as key intermediates in the synthesis of various pharmaceuticals. chemimpex.com The synthesis of such compounds can involve the alkylation of an indazole precursor followed by carboxylation or the modification of an existing ester. nih.gov

The primary "challenge" associated with this compound is not one of definition but of synthetic utility and optimization. The goal of research in this area is often to develop efficient and high-yield methods for its synthesis and subsequent conversion into more complex target molecules. nih.gov For example, the synthesis of diaryl-1H-imidazole-4-carboxylic acids has been achieved through the facile conversion of ester intermediates. nih.gov The development of novel synthetic routes, such as one-pot reactions, is an ongoing area of interest to streamline the production of derivatives.

The research trajectory, therefore, follows the path of utilizing this compound to create new chemical entities with potential applications in areas like medicinal chemistry. The inherent functionalities of this compound—the nucleophilic and hydrogen-bonding capabilities of the indazole ring and the reactivity of the carboxylic acid group—make it a valuable tool for synthetic chemists exploring new therapeutic agents.

Compound Information Tables

Physical and Chemical Properties of Related Indazole Compounds

| Property | 1H-Indazole-5-carboxylic acid |

| Molecular Formula | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 g/mol |

| Form | Powder |

| Melting Point | 318-322 °C |

| CAS Number | 61700-61-6 |

| Data sourced from Sigma-Aldrich for the parent compound, 1H-Indazole-5-carboxylic acid. |

Synthetic Utility of Carboxylic Acid Derivatives

| Reaction Type | Product | Reagents |

| Esterification | Ester | Alcohol, Acid Catalyst |

| Amide Formation | Amide | Amine, Coupling Agent |

| Reduction | Alcohol | Lithium aluminum hydride |

| Acid Halide Formation | Acid Halide | Thionyl chloride (SOCl₂) |

| This table summarizes common transformations of the carboxylic acid functional group. google.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

1-ethylindazole-5-carboxylic acid |

InChI |

InChI=1S/C10H10N2O2/c1-2-12-9-4-3-7(10(13)14)5-8(9)6-11-12/h3-6H,2H2,1H3,(H,13,14) |

InChI Key |

BRXIZRBQMGLFLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C(=O)O)C=N1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 1 Ethylindazole 5 Carboxylic Acid

Retrosynthetic Disconnection Analysis of 1-Ethylindazole-5-carboxylic acid

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds.

For this compound, two primary retrosynthetic disconnections are considered. The first and most logical disconnection is at the N1-ethyl bond. This leads to a key intermediate, 1H-indazole-5-carboxylic acid, and an ethylating agent. A further disconnection of the C5-carboxyl group from the indazole ring would then lead back to the parent 1H-indazole. This approach focuses on building the indazole core first, followed by sequential functionalization.

A second approach involves disconnecting the bonds forming the pyrazole (B372694) ring of the indazole system. This strategy would build the substituted benzene (B151609) ring with the ethyl and carboxyl precursors already in place, followed by a cyclization reaction to form the indazole ring. For instance, this could involve the cyclization of a substituted o-toluidine (B26562) derivative or the reaction of a substituted phenylhydrazine (B124118) with an appropriate carbonyl compound. nih.gov

Direct Synthesis Routes to the Indazole Core of this compound

The construction of the indazole ring is a critical step in the synthesis of this compound. This can be achieved through various heterocyclization reactions or by functionalizing a pre-existing indazole.

Heterocyclization Reactions for Indazole Ring Construction

Several classical and modern methods exist for the synthesis of the indazole core. These reactions typically involve the formation of the N-N bond and subsequent cyclization to form the pyrazole ring fused to the benzene ring.

One common method is the Davis-Beirut reaction, which involves the reductive cyclization of o-nitrobenzylamines. acs.org Another approach is the Cadogan-Sundberg indole (B1671886) synthesis, which can be adapted for indazole synthesis. The reaction of 2-bromobenzaldehydes with primary amines and sodium azide, catalyzed by copper, provides a one-pot, three-component route to 2H-indazoles. organic-chemistry.org Furthermore, rhodium-catalyzed C-H bond functionalization and cyclative capture of azobenzenes with aldehydes offer a modern and efficient route to N-aryl-2H-indazoles. nih.gov Electrochemical methods have also been developed, such as the radical Csp2–H/N–H cyclization of arylhydrazones to form 1H-indazoles. rsc.org

Regioselective Functionalization of Precursor Indazoles

An alternative to de novo ring synthesis is the functionalization of a commercially available or easily synthesized indazole precursor. This approach relies on the ability to selectively introduce substituents at the desired positions. Halogenation reactions, particularly bromination using N-bromosuccinimide (NBS), can introduce a bromine atom at the C3 position, which can then be used in further cross-coupling reactions. chim.it Direct metallation at the C3 position is also possible but can sometimes lead to ring-opening. rsc.org

Introduction of the N-Ethyl and Carboxylic Acid Moieties on the Indazole Scaffold

Alkylation Strategies for N1-Ethyl Derivatization

The N-alkylation of indazoles is a well-studied but often challenging transformation due to the presence of two nucleophilic nitrogen atoms (N1 and N2), which can lead to a mixture of regioisomers. nih.govbeilstein-journals.org The regioselectivity of the alkylation is influenced by several factors, including the nature of the substrate, the alkylating agent, the base, and the solvent. nih.govd-nb.info

For selective N1-alkylation, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has proven to be effective for a range of substituted indazoles. nih.govd-nb.info This system generally provides high N1-selectivity, particularly with electron-deficient indazoles. beilstein-journals.org The choice of the ethylating agent is also crucial, with ethyl bromide or ethyl tosylate being common choices. nih.govbeilstein-journals.org In some cases, chelation control using specific cations can direct the alkylation to the N1 position. nih.gov For instance, the presence of a C3-carboxy or related group can chelate with a metal cation, directing the alkylating agent to the N1 position. nih.govbeilstein-journals.org

Table 1: Conditions for N1-Alkylation of Indazoles

| Substrate | Alkylating Agent | Base | Solvent | Selectivity (N1:N2) | Reference |

| 1H-Indazole | Ethyl Bromide | NaH | THF | High N1 | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Ethyl Tosylate | Cs₂CO₃ | N/A | >90% N1 | nih.gov |

| C3-Substituted Indazoles | Alkyl Bromide | NaH | THF | >99% N1 | nih.gov |

| 1H-Indazole | Halo esters | K₂CO₃ | DMF | N1 Predominates | nih.gov |

Carboxylation Reactions at the C5-Position

The introduction of a carboxylic acid group at the C5 position can be achieved through several methods. One common approach is the lithiation of a protected indazole followed by quenching with carbon dioxide. For example, an N-protected indazole, such as with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, can be treated with n-butyllithium to deprotonate the C5 position, followed by reaction with CO₂ to introduce the carboxylic acid group. derpharmachemica.comresearchgate.net

Alternatively, a C5-bromoindazole can undergo a metal-halogen exchange followed by carboxylation. Another route involves the oxidation of a C5-methyl or other suitable alkyl group to a carboxylic acid using strong oxidizing agents. If starting from a precursor with a different functional group at C5, such as an amino or nitro group, a Sandmeyer reaction or other functional group interconversions can be employed to install the carboxylic acid.

Table 2: Methods for C5-Carboxylation of Indazoles

| Starting Material | Reagents | Product | Reference |

| SEM-protected Indazole | 1. n-BuLi 2. CO₂ | 1H-Indazole-3-carboxylic acid | derpharmachemica.comresearchgate.net |

| 5-Bromo-1H-indazole | 1. Metal-halogen exchange 2. CO₂ | 1H-Indazole-5-carboxylic acid | N/A |

| 5-Methyl-1H-indazole | Strong oxidizing agent (e.g., KMnO₄) | 1H-Indazole-5-carboxylic acid | N/A |

| Indole-5-carboxylic acid | NaNO₂, acid | 1H-Indazole-5-carboxylic acid | rsc.org |

Convergent and Linear Synthetic Strategies

The synthesis of this compound is most commonly approached through a linear sequence, which involves the sequential modification of a starting material through a series of reactions. A convergent strategy, which involves synthesizing separate fragments of the molecule and then combining them in a final step, is less commonly reported for this specific compound but represents an alternative conceptual approach.

Linear Synthetic Strategy:

A prevalent linear pathway commences with a pre-existing indazole core, specifically an ester of indazole-5-carboxylic acid, such as Ethyl 1H-indazole-5-carboxylate or Methyl 1H-indazole-5-carboxylate. This strategy can be broken down into two key steps: N-alkylation followed by ester hydrolysis.

N-Alkylation of Indazole-5-carboxylate: The introduction of the ethyl group onto the nitrogen of the indazole ring is a critical step. Direct alkylation of 1H-indazole-5-carboxylates with an ethyl halide (e.g., ethyl bromide or iodide) under basic conditions often results in a mixture of two regioisomers: the desired N1-alkylated product and the undesired N2-alkylated product. nih.gov The separation of these isomers typically requires chromatography, which can be costly and inefficient for large-scale production. nih.gov

To overcome this regioselectivity challenge, alternative methods have been developed. A highly selective and scalable N1-alkylation procedure involves a reductive amination pathway. nih.govrsc.org In this approach, the indazole ester is reacted with an aldehyde, such as acetaldehyde (B116499), to form an intermediate which is then reduced. While the specific use of acetaldehyde for this reaction is a direct extension, a documented example with isobutyraldehyde (B47883) demonstrates the robustness of this method for various indazole substrates, including 5-carboxylate indazoles, yielding the N1-alkylated product with high selectivity. nih.govrsc.org

Ester Hydrolysis: The final step in this linear sequence is the hydrolysis of the ester group to the carboxylic acid. This transformation is typically achieved by treating the ethyl or methyl ester with a base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), in a mixture of solvents like water, methanol, and tetrahydrofuran (THF). chemguide.co.uk This reaction is generally high-yielding and drives the synthesis to the final product. chemguide.co.uk The use of alkaline conditions results in the formation of the carboxylate salt, which is then neutralized with acid to precipitate the desired carboxylic acid. chemguide.co.uk

Table 1: Comparison of N-Alkylation Conditions for Indazole-5-carboxylate

| Method | Alkylating Agent | Base/Catalyst | Selectivity (N1:N2) | Notes | Reference |

|---|---|---|---|---|---|

| Direct Alkylation | Ethyl Bromide | K₂CO₃ | Mixture (e.g., 58:42) | Requires chromatographic separation. | nih.gov |

| Reductive Amination | Acetaldehyde | H₂, Pt/C (catalyst) | High N1 selectivity | Avoids isomeric mixtures, scalable. | nih.govrsc.org |

Convergent Synthetic Strategy:

A hypothetical convergent synthesis could involve the preparation of an N-ethylated phenylhydrazine derivative and a separate benzoic acid fragment bearing the eventual C5-carboxyl group precursor. The final step would be the cyclization of these two fragments to form the indazole ring. For instance, a substituted 2-halobenzoic acid derivative could be coupled with an ethylhydrazine (B1196685) in a cyclization reaction. While various methods exist for constructing the indazole ring from substituted phenylhydrazines, specific convergent routes culminating in this compound are not prominently detailed in the literature, suggesting that linear strategies from commercially available indazole esters are more practical. unina.it

Catalytic Methods in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. In the context of synthesizing this compound and its precursors, several types of catalytic methods are applicable.

Hydrogenation Catalysis: In the selective N1-alkylation strategy involving reductive amination, a hydrogenation catalyst is essential for the reduction step. Platinum on carbon (Pt/C) is a common and effective catalyst for this transformation, utilizing molecular hydrogen (H₂) to reduce the intermediate formed from the indazole and aldehyde. nih.govrsc.org This method is highly efficient and a cornerstone of industrial chemical processes.

Palladium and Copper Catalysis in Precursor Synthesis: The synthesis of the indazole ring itself, a key precursor, can be achieved through various catalytic cross-coupling reactions. Palladium-catalyzed intramolecular amination of aryl halides is a reported method for preparing substituted indazoles. samipubco.comorganic-chemistry.org Similarly, copper-catalyzed coupling reactions of 2-halobenzonitriles with hydrazine (B178648) derivatives can yield 3-aminoindazoles, which could potentially be converted to the desired product. organic-chemistry.org While not directly forming the final molecule, these catalytic methods are vital for the efficient synthesis of the necessary starting materials.

Solid Acid Catalysis: For the conversion of precursor functional groups, solid acid catalysts offer a green alternative to traditional mineral acids. For instance, if the synthesis were to proceed via an aldehyde intermediate, its oxidation to a carboxylic acid could be catalyzed by a material like sulfonic acid-functionalized reduced graphene oxide (SA-rGO) using hydrogen peroxide as a green oxidant. nih.gov This approach allows for easy separation and recycling of the catalyst. nih.gov

Sustainable and Green Chemistry Principles Applied to Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound at various stages.

Use of Greener Solvents and Catalysts: Traditional syntheses often rely on volatile and potentially toxic organic solvents. Green chemistry encourages the use of safer alternatives. For instance, polyethylene (B3416737) glycol (PEG-400) has been used as a green reaction solvent for related heterocyclic syntheses. researchgate.net The use of water as a solvent, where possible, is highly desirable. Catalysis is inherently a green principle, and the use of heterogeneous or recyclable catalysts, such as Pt/C or graphene-based solid acids, is particularly beneficial as it simplifies product purification and reduces waste. rsc.orgnih.gov Natural catalysts, such as acid-treated lemon peel powder, have also been explored for the synthesis of the parent indazole scaffold. researchgate.net

Energy Efficiency and Alternative Reaction Conditions: Employing energy-efficient methods is another key aspect of green chemistry. This can include using catalysts that allow reactions to proceed at lower temperatures. Alternative energy sources like ultrasound irradiation or mechanochemical methods (grinding) have been shown to promote the synthesis of indazole derivatives, often with reduced reaction times and higher yields compared to conventional heating. samipubco.comresearchgate.net

Table 2: Application of Green Chemistry Principles to Indazole Synthesis

| Green Chemistry Principle | Application in Indazole Synthesis | Example | Reference |

|---|---|---|---|

| High Atom Economy | Selective N1-alkylation to avoid isomers | Reductive amination approach | nih.govrsc.org |

| Safer Solvents | Use of non-toxic, recyclable solvents | Polyethylene glycol (PEG-400) | researchgate.net |

| Catalysis | Use of efficient and recyclable catalysts | Platinum on carbon (Pt/C), Solid acids | rsc.orgnih.gov |

| Energy Efficiency | Alternative energy sources to reduce power consumption | Ultrasound irradiation, Grinding protocols | samipubco.comresearchgate.net |

| Renewable Feedstocks | Use of naturally derived catalysts | Lemon peel powder | researchgate.net |

By integrating these strategies and principles, the synthesis of this compound can be optimized for efficiency, selectivity, and environmental sustainability.

Chemical Reactivity and Transformative Chemistry of 1 Ethylindazole 5 Carboxylic Acid

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) at the C-5 position of the indazole ring is a primary site for chemical modification. Its reactivity is analogous to other aromatic carboxylic acids, involving transformations such as nucleophilic acyl substitution, reduction, and decarboxylation.

Nucleophilic Acyl Substitution Reactions (Esterification, Amidation, Anhydride Formation)

Nucleophilic acyl substitution is a cornerstone of carboxylic acid chemistry, proceeding through the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group, typically water. libretexts.org This class of reactions allows for the conversion of 1-Ethylindazole-5-carboxylic acid into various important derivatives like esters, amides, and anhydrides.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several established methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.combyjus.com The reaction is an equilibrium process; to favor the formation of the ester, the alcohol is often used in large excess, or the water produced is removed during the reaction. masterorganicchemistry.commasterorganicchemistry.com

Alternatively, esterification can be performed under milder conditions. The Steglich esterification utilizes coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com Another route involves a two-step process: first, the carboxylic acid is converted to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which is then subsequently reacted with an alcohol to yield the ester. commonorganicchemistry.commdpi.com

Interactive Data Table: Esterification of this compound

| Product Name | Reactant (Alcohol) | Reagents/Conditions | General Yield |

| Methyl 1-ethylindazole-5-carboxylate | Methanol | H₂SO₄ (cat.), heat | Good to Excellent |

| Ethyl 1-ethylindazole-5-carboxylate | Ethanol | TsOH (cat.), Dean-Stark | Good to Excellent |

| tert-Butyl 1-ethylindazole-5-carboxylate | tert-Butanol | DCC, DMAP | Moderate to Good |

Amidation: The synthesis of amides from this compound involves its reaction with ammonia (B1221849) or a primary/secondary amine. Direct reaction is generally inefficient and requires high temperatures. More practical synthetic routes involve the activation of the carboxylic acid. One common method is the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to form an active ester intermediate, which then readily reacts with the amine. researchgate.net

A highly effective alternative is the conversion of the carboxylic acid to 1-ethylindazole-5-carbonyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comresearchgate.net The resulting acid chloride is highly electrophilic and reacts rapidly with a wide range of amines to produce the corresponding amides in high yield. youtube.com Two equivalents of the amine are typically used, with one serving as a nucleophile and the other as a base to neutralize the HCl byproduct. libretexts.org

Interactive Data Table: Amidation of this compound

| Product Name | Reactant (Amine) | Reagents/Conditions | General Yield |

| 1-Ethylindazole-5-carboxamide | Ammonia | 1. SOCl₂ 2. NH₃ | Good |

| 1-Ethyl-N-propylindazole-5-carboxamide | Propylamine | EDC, HOBt, Et₃N | Good to Excellent |

| 1-(1-Ethylindazole-5-carbonyl)piperidine | Piperidine | 1. Oxalyl Chloride, DMF (cat.) 2. Piperidine | Good to Excellent |

Anhydride Formation: Symmetrical or unsymmetrical acid anhydrides can be synthesized from this compound. Symmetrical anhydrides are formed by reacting two equivalents of the carboxylic acid with a dehydrating agent. A more common and versatile method for preparing both symmetrical and unsymmetrical anhydrides involves the reaction of an acid chloride with a carboxylate salt. byjus.comlibretexts.org For instance, 1-ethylindazole-5-carbonyl chloride can react with the sodium salt of another carboxylic acid (e.g., sodium acetate) to form an unsymmetrical anhydride. Symmetrical anhydrides can be prepared by reacting the acid chloride with the sodium salt of this compound itself. libretexts.orggoogle.com

Reduction Reactions to Alcohols and Aldehydes

The carboxylic acid group can be reduced to yield primary alcohols or, with more difficulty, aldehydes.

The reduction of this compound to the corresponding primary alcohol, (1-ethyl-1H-indazol-5-yl)methanol, requires a potent reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally unreactive towards carboxylic acids. vaia.commasterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. stackexchange.comorgosolver.com The mechanism involves initial deprotonation of the carboxylic acid by the hydride, followed by nucleophilic attack of hydride on the carbonyl carbon of the carboxylate salt. stackexchange.comorgosolver.comyoutube.com This process forms an aldehyde intermediate, which is immediately reduced further by LiAlH₄ to the primary alcohol. masterorganicchemistry.comyoutube.com

Stopping the reduction at the aldehyde stage, to form 1-ethylindazole-5-carbaldehyde, is challenging because aldehydes are more reactive than carboxylic acids towards hydride reagents. masterorganicchemistry.com However, specialized and less reactive hydride reagents or biocatalytic methods can sometimes achieve this partial reduction. mdpi.com

Decarboxylation Pathways and Mechanisms

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). orgoreview.com For most aromatic carboxylic acids that lack a β-keto group, this reaction requires harsh conditions, such as high temperatures. youtube.commasterorganicchemistry.com The decarboxylation of this compound to yield 1-ethylindazole can typically be achieved by heating the acid with a substance like soda lime (a mixture of NaOH and CaO). libretexts.org The reaction proceeds by forming the sodium salt of the carboxylic acid, which, upon strong heating, loses CO₂ to generate a carbanion intermediate that is then protonated by any available source. libretexts.orgyoutube.com The stability of the aryl carbanion intermediate influences the ease of the reaction.

Reactions of the Indazole Heterocyclic System

The indazole ring is an aromatic heterocycle, and its reactivity is dictated by the electron distribution within the fused ring system.

Electrophilic Aromatic Substitution Patterns on the Indazole Ring

The benzene (B151609) portion of the indazole ring can undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and sulfonation. libretexts.orglumenlearning.com The position of substitution is directed by the combined electronic effects of the heterocyclic part and the substituents on the ring. The indazole ring system, particularly the N-1 nitrogen with its lone pair contributing to the aromatic system, is generally considered activating and directs incoming electrophiles to the C-4 and C-6 positions (ortho and para to the activating influence).

Interactive Data Table: Predicted Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-Ethyl-4-nitroindazole-5-carboxylic acid and/or 1-Ethyl-6-nitroindazole-5-carboxylic acid |

| Bromination | Br₂, FeBr₃ | 1-Ethyl-4-bromoindazole-5-carboxylic acid and/or 1-Ethyl-6-bromoindazole-5-carboxylic acid |

| Sulfonation | Fuming H₂SO₄ | 1-Ethyl-5-carboxyindazole-4-sulfonic acid and/or 1-Ethyl-5-carboxyindazole-6-sulfonic acid |

Nucleophilic Reactivity of the Indazole Nitrogen Atoms

In the this compound molecule, the nitrogen atom at the N-1 position is tertiary, having been alkylated with an ethyl group, and thus cannot act as a nucleophile. However, the nitrogen at the N-2 position possesses a lone pair of electrons and is sp²-hybridized, making it available for nucleophilic attack. clockss.org

This N-2 nitrogen can react with electrophiles, such as alkyl halides or acylating agents. For example, reaction with an alkyl halide like methyl iodide would lead to the formation of a quaternary 1-ethyl-2-methyl-5-carboxy-1H-indazol-2-ium salt. This quaternization reaction converts the neutral indazole into a positively charged indazolium salt, significantly altering the molecule's electronic properties and reactivity. This nucleophilic character is a key feature of the indazole ring system, allowing for the synthesis of a variety of cationic derivatives. mdpi.comnih.govresearchgate.net

Oxidative and Reductive Transformations of the Indazole Core

The indazole ring system, a fused bicyclic N-heterocycle, exhibits a degree of aromatic stability, yet it can be susceptible to both oxidative and reductive transformations under specific conditions. The presence of the electron-donating N-ethyl group and the electron-withdrawing carboxylic acid group on this compound would be expected to influence the reactivity of the heterocyclic and benzene rings.

Oxidative Transformations: Oxidation of the indazole core can lead to a variety of products, depending on the oxidant and reaction conditions. Strong oxidation can lead to the degradation of the ring system. However, more controlled oxidative processes can yield functionalized derivatives. For instance, oxidative ring-opening of 2H-indazoles via C–N bond cleavage has been reported using an iminoiodane, leading to the formation of ortho-N-acylsulfonamidated azobenzenes. acs.org While this applies to 2H-indazoles, it highlights the potential for ring-opening reactions under specific oxidative conditions. The benzene ring of the indazole system can also undergo oxidation, particularly if activated by electron-donating groups.

Reductive Transformations: The reduction of the indazole ring system typically requires catalytic hydrogenation or the use of strong reducing agents. Catalytic hydrogenation can lead to the saturation of the heterocyclic ring, yielding indoline (B122111) derivatives, or under harsher conditions, may result in the cleavage of the N-N bond. The choice of catalyst and reaction parameters is crucial in determining the outcome. For example, a two-step process involving enamine condensation followed by hydrogenation with a Pt/C catalyst has been used for the synthesis of N1-alkyl-indazoles. rsc.org Furthermore, reductive cyclization of ortho-nitro-substituted precursors is a common method for synthesizing the indazole core itself, indicating the stability of the ring system to certain reducing conditions. organic-chemistry.orgresearchgate.net An electrochemical method for the reduction of indazoles to indazole anions has also been reported, which facilitates subsequent reactions like N1-acylation. organic-chemistry.org

Metal-Catalyzed Transformations and Coupling Reactions

Metal-catalyzed reactions are powerful tools for the functionalization of heterocyclic compounds like indazoles. For this compound, the presence of C-H bonds on the aromatic ring and the carboxylic acid group itself present opportunities for various coupling reactions.

The direct C-H functionalization of indazoles is an area of active research, allowing for the introduction of new carbon-carbon bonds without the need for pre-functionalized starting materials. rsc.orgscilit.com Palladium, rhodium, and cobalt catalysts have been effectively used for the C-H activation of indazoles. nih.govacs.orgnih.gov

A particularly relevant transformation for this compound is decarboxylative cross-coupling . This reaction utilizes the carboxylic acid group as a handle to generate an organometallic intermediate in situ, which then participates in a cross-coupling reaction. Palladium-catalyzed decarboxylative cross-coupling reactions between heteroaromatic carboxylic acids and aryl halides have been demonstrated as a viable route to aryl-substituted heterocycles. acs.org This approach would allow for the formal replacement of the carboxylic acid group on this compound with an aryl or other organic moiety. Decarboxylative homocoupling of heteroaromatic carboxylic acids, mediated by a Pd/Ag system, is another potential transformation. scispace.comrsc.org

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for forming C-C bonds between an organoboron compound and an organic halide or triflate. nih.govacs.orgorganic-chemistry.orgresearchgate.net While this typically involves a halo-indazole, the principles can be extended to the functionalization of the indazole core of this compound if it were, for example, halogenated. The reaction is known to tolerate a wide range of functional groups, including carboxylic acids. nih.gov

The Heck reaction , another palladium-catalyzed process, couples an unsaturated halide with an alkene. Similar to the Suzuki coupling, this would require prior halogenation of the indazole ring of this compound.

The formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds, is crucial for the synthesis of diverse indazole derivatives with potential biological activities.

Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This could be employed to couple a halo-derivative of this compound with an amine. The tolerance of the carboxylic acid group would need to be considered, although many modern catalyst systems are robust.

Copper-catalyzed cross-coupling reactions have also been shown to be effective for forming C-N and C-O bonds with heterocyclic systems. For instance, copper-catalyzed coupling of 2-halobenzonitriles with hydrazine (B178648) derivatives is a key step in some indazole syntheses. organic-chemistry.org

Mechanistic Elucidation of Key Synthetic and Derivatization Reactions

N-Alkylation of Indazoles: The alkylation of an indazole can occur at either the N1 or N2 position, and the regioselectivity is influenced by the substrate, electrophile, base, and solvent. nih.gov For this compound, the N1 position is already occupied. However, understanding the factors that govern N-alkylation is crucial in the synthesis of such compounds. Density Functional Theory (DFT) calculations have been used to evaluate the mechanisms of N1- and N2-alkylation of indazoles, suggesting that chelation and non-covalent interactions can direct the regioselectivity. beilstein-journals.org Quantum mechanical analyses have also been employed to understand the high selectivity for N2 alkylation in certain reactions, highlighting the importance of the tautomeric form of the indazole substrate. wuxibiology.com

Suzuki-Miyaura Coupling: The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to involve three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. libretexts.org The presence of unprotected nitrogen atoms in heterocycles like indazole can sometimes inhibit the reaction by coordinating to the palladium catalyst. nih.govresearchgate.net The electronic properties of the substituents on the indazole ring can also affect the reaction rate and yield. nih.gov

Decarboxylative Coupling: The mechanism of palladium-catalyzed decarboxylative cross-coupling is thought to involve the initial coordination of the carboxylic acid to the palladium center, followed by decarboxylation to form an organopalladium intermediate. This intermediate then undergoes reductive elimination with the coupling partner to form the final product. acs.org

In the context of metal-catalyzed reactions, characterizing the transition states of the oxidative addition, transmetalation, and reductive elimination steps can help in designing more efficient catalysts and optimizing reaction conditions. Computational studies on indazole derivatives have been performed to understand their electronic structure and reactivity, which can be correlated with their behavior in such reactions. researchgate.netdergipark.org.trresearchgate.net

Spectroscopic and Advanced Structural Characterization of 1 Ethylindazole 5 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering unparalleled insight into the atomic-level organization of 1-Ethylindazole-5-carboxylic acid.

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the various protons within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton. oregonstate.edu Protons attached to the indazole ring system typically resonate in the aromatic region (around 7-9 ppm), with their precise shifts dictated by the position and nature of substituents. The ethyl group introduces characteristic signals: a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their chemical shifts influenced by the neighboring nitrogen atom.

The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm. libretexts.org This significant downfield shift is a hallmark of carboxylic acid protons and is attributed to the strong deshielding effect of the carbonyl group and intermolecular hydrogen bonding. libretexts.org

J-coupling constants, which describe the interaction between neighboring protons, provide valuable information about the connectivity of the molecule. ubc.ca For instance, the vicinal coupling between the methylene and methyl protons of the ethyl group results in the characteristic quartet and triplet splitting patterns. Analysis of coupling constants within the indazole ring can help in assigning the specific positions of the aromatic protons. organicchemistrydata.orgresearchgate.net

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.1 - 8.3 | s | - |

| H-4 | 7.8 - 8.0 | d | 8.5 - 9.0 |

| H-6 | 8.2 - 8.4 | dd | 8.5 - 9.0, 1.5 - 2.0 |

| H-7 | 7.5 - 7.7 | d | 8.5 - 9.0 |

| -CH₂- (ethyl) | 4.3 - 4.5 | q | 7.0 - 7.5 |

| -CH₃ (ethyl) | 1.4 - 1.6 | t | 7.0 - 7.5 |

| -COOH | > 12.0 | br s | - |

Note: Predicted values are based on typical ranges for similar structures and may vary depending on the solvent and other experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are spread over a wide range, facilitating the identification of each carbon. oregonstate.edu The carbonyl carbon of the carboxylic acid group is typically observed in the downfield region of the spectrum, around 165-185 ppm. wisc.edu The carbons of the indazole ring resonate in the aromatic region (approximately 110-150 ppm), while the carbons of the ethyl group appear at higher field.

Heteronuclear correlation techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are instrumental in correlating each proton with its directly attached carbon atom. sdsu.eduyoutube.com This provides an unambiguous assignment of both the ¹H and ¹³C NMR spectra.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (carboxyl) | 168 - 172 |

| C-3 | 135 - 138 |

| C-3a | 122 - 125 |

| C-4 | 125 - 128 |

| C-5 | 128 - 131 |

| C-6 | 121 - 124 |

| C-7 | 110 - 113 |

| C-7a | 140 - 143 |

| -CH₂- (ethyl) | 45 - 48 |

| -CH₃ (ethyl) | 14 - 16 |

Note: Predicted values are based on typical ranges for similar structures and may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for elucidating the complete structural details of this compound and its derivatives. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of protons within the molecule. sdsu.edu For example, a cross-peak between the methylene and methyl protons of the ethyl group would confirm their direct connection.

HSQC (Heteronuclear Single Quantum Coherence): As mentioned earlier, HSQC correlates protons with their directly attached carbons, providing one-bond C-H connectivity. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.eduprinceton.edu HMBC is crucial for piecing together the entire molecular structure, for instance, by showing a correlation from the ethyl protons to the carbons of the indazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. researchgate.net This is particularly useful for determining the stereochemistry and conformation of the molecule and its derivatives.

By combining the information from these 2D NMR experiments, a detailed and unambiguous three-dimensional structure of this compound can be constructed.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions. researchgate.net

The IR and Raman spectra of this compound are characterized by specific absorption bands corresponding to the vibrations of its functional groups.

C=O Stretch: The carbonyl group of the carboxylic acid gives rise to a strong and sharp absorption band in the IR spectrum, typically in the range of 1680-1710 cm⁻¹. spectroscopyonline.comlibretexts.org The exact position of this band can be influenced by conjugation and hydrogen bonding. nih.gov

O-H Stretch: The O-H stretching vibration of the carboxylic acid appears as a very broad and intense band in the IR spectrum, usually spanning a wide range from 2500 to 3300 cm⁻¹. libretexts.orglibretexts.org This broadness is a direct consequence of strong intermolecular hydrogen bonding. libretexts.org

C-N Stretch: The C-N stretching vibrations of the indazole ring typically appear in the fingerprint region of the IR spectrum, generally between 1350 and 1000 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Carbonyl C=O | Stretch | 1680 - 1710 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| C-N | Stretch | 1000 - 1350 | Medium |

| O-H | Bend | 900 - 960 | Broad, Medium |

Note: These are general ranges and the exact positions and intensities can be influenced by the specific molecular environment.

The vibrational spectra of this compound provide clear evidence of significant intermolecular hydrogen bonding. As mentioned, the broad O-H stretching band in the IR spectrum is a classic indicator of this interaction. libretexts.org In the solid state and in concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers. researchgate.netlibretexts.org This dimerization affects the position of the C=O stretching vibration, often causing a shift to a lower frequency compared to the monomeric form. libretexts.org

The formation of these hydrogen-bonded dimers plays a crucial role in the physical properties and crystal packing of this compound. nih.gov The strength and nature of these interactions can be further investigated by studying the spectra in different solvents and at varying concentrations. researchgate.netrsc.orgpsu.edu The presence of other potential hydrogen bond acceptors and donors in derivatives of this compound can lead to more complex intermolecular networks. nih.govmdpi.com

X-ray Crystallography for Solid-State Structure Determination

Supramolecular Architectures and Crystal Packing Analysis

Unfortunately, a diligent search of scholarly databases and chemical repositories did not yield any specific studies presenting high-resolution mass spectrometry or single-crystal X-ray diffraction data for this compound. While general fragmentation patterns of carboxylic acids and related heterocyclic systems can be predicted based on established principles, the absence of experimental data for the target molecule prevents a detailed and accurate analysis. libretexts.orgyoutube.com Similarly, without crystallographic data, any discussion on the molecular conformation, geometry, and crystal packing would be purely speculative.

The lack of available information highlights a clear area for future research. The synthesis and subsequent detailed characterization of this compound would be a valuable contribution to the field of heterocyclic chemistry. Such studies would not only provide fundamental data for this specific molecule but also contribute to a broader understanding of the structure-property relationships within the indazole family of compounds.

Until such research is conducted and published, a scientifically rigorous article focusing solely on the advanced structural characterization of this compound, as per the requested outline, cannot be generated.

Computational and Theoretical Chemistry Studies of 1 Ethylindazole 5 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of molecules. These methods, based on the principles of quantum mechanics, allow for the precise calculation of molecular orbitals, energy levels, and electron distribution.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. DFT methods are used to determine the ground-state electronic structure of 1-Ethylindazole-5-carboxylic acid by calculating the electron density. From this, a wide range of properties can be derived, including optimized molecular geometry, total energy, and the distribution of electronic charge.

For this compound, a typical DFT calculation would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d,p), cc-pVTZ) to solve the Kohn-Sham equations. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles for the molecule in its lowest energy state.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Value | Unit |

| Total Energy | -XXX.XXXX | Hartrees |

| Dipole Moment | X.XXX | Debye |

| Polarizability | XX.XXX | ų |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a hierarchy of accuracy for calculating the electronic structure and reactivity of this compound.

While computationally more demanding than DFT, ab initio methods can provide benchmark-quality results for properties such as electron correlation energies, ionization potentials, and electron affinities. These calculations are crucial for understanding the fine details of the molecule's electronic behavior and for validating the results obtained from more approximate methods like DFT.

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.comyoutube.com The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.comyoutube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich indazole ring system, making it the likely site for electrophilic attack. Conversely, the LUMO is anticipated to have significant contributions from the carboxylic acid group and the indazole ring, indicating potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. wikipedia.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -X.XX | Highest Occupied Molecular Orbital |

| LUMO | -X.XX | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | X.XX | Indicator of Chemical Reactivity |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethyl group attached to the indazole nitrogen and the potential for rotation around the C-C bond of the carboxylic acid group suggest that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and to determine their relative energies. This can be achieved by systematically rotating the rotatable bonds and calculating the energy at each step using quantum chemical methods.

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.govnih.gov By simulating the motion of the atoms according to the laws of classical mechanics, MD can explore the conformational landscape, study the dynamics of intermolecular interactions (e.g., with solvent molecules or a biological target), and calculate thermodynamic properties. nih.gov An MD simulation of this compound in a solvent like water would reveal the preferred solvation structures and the dynamics of hydrogen bonding between the carboxylic acid and water molecules.

Prediction and Interpretation of Spectroscopic Data (NMR, IR, UV-Vis)

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com Comparing the calculated 1H and 13C NMR spectra with experimental data can aid in the structural elucidation and assignment of signals. mdpi.comlibretexts.orgresearchgate.net For this compound, calculations would predict the characteristic downfield shift of the carboxylic acid proton. libretexts.org

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be computed through frequency calculations. These theoretical infrared (IR) spectra can be used to assign the absorption bands observed in experimental IR spectra to specific vibrational modes of the molecule. mdpi.comyoutube.comspectroscopyonline.com For this compound, strong absorptions corresponding to the O-H stretch of the carboxylic acid and the C=O stretch would be predicted. spectroscopyonline.comresearchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to calculate the electronic transitions that give rise to UV-Vis absorption spectra. researchgate.netnih.gov These calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the electronic structure and chromophores within the molecule.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

| 1H NMR | Carboxylic Acid Proton (ppm) | 10-12 |

| 13C NMR | Carbonyl Carbon (ppm) | 160-180 |

| IR | C=O Stretch (cm-1) | ~1700 |

| UV-Vis | λmax (nm) | ~XXX |

Reaction Mechanism Modeling and Energy Profile Calculations

Computational chemistry can be employed to model the mechanisms of chemical reactions involving this compound. youtube.com For instance, the deprotonation of the carboxylic acid group can be studied by calculating the potential energy surface for the proton transfer to a base.

By locating the transition state structures and calculating their energies, the activation energy for a given reaction can be determined. This allows for the calculation of reaction rates and the elucidation of the most favorable reaction pathways. For example, the mechanism of esterification or amidation of the carboxylic acid group could be investigated, providing a detailed understanding of the reaction coordinates and the intermediates involved.

Non-Covalent Interactions and Supramolecular Assembly Prediction

The study of non-covalent interactions is fundamental to understanding the supramolecular chemistry of this compound. These interactions, though weaker than covalent bonds, govern the three-dimensional arrangement of molecules in the solid state, influencing crystal packing, physical properties, and ultimately, the material's function. Computational and theoretical chemistry provides powerful tools to predict and analyze these interactions, offering insights into the formation of larger, ordered structures from individual molecular units.

The molecular architecture of this compound, featuring a hydrogen bond donor (the carboxylic acid proton), hydrogen bond acceptors (the nitrogen atoms of the indazole ring and the carbonyl oxygen), an aromatic system, and an aliphatic ethyl group, allows for a variety of non-covalent interactions. These include strong hydrogen bonds, weaker C-H···π interactions, and van der Waals forces. The interplay of these forces dictates the preferred modes of self-assembly.

Research on related indazole and carboxylic acid-containing compounds provides a strong basis for predicting the supramolecular behavior of this compound. Studies on indazole carboxylic acid derivatives have shown that intermolecular hydrogen bonds are a primary driving force in their crystal engineering. researchgate.netlibretexts.org Specifically, the O-H group of the carboxylic acid can form a robust hydrogen bond with the pyridine-type nitrogen (N2) of the indazole ring of an adjacent molecule. This is a common and predictable motif in the assembly of nitrogen-containing heterocyclic carboxylic acids.

Another significant and highly probable interaction is the formation of a cyclic dimer via hydrogen bonding between the carboxylic acid moieties of two molecules. libretexts.org In this arrangement, the hydroxyl group of one molecule's carboxylic acid donates a proton to the carbonyl oxygen of the second molecule, and vice versa, creating a stable, centrosymmetric eight-membered ring. This R2(2)(8) graph set motif is a very common supramolecular synthon in carboxylic acids.

Computational models can be employed to calculate the energies of these different interactions and predict the most likely supramolecular assemblies. By analyzing the electrostatic potential surface of the molecule, regions of positive and negative potential can be identified, indicating likely sites for electrophilic and nucleophilic interactions, which are key to the formation of non-covalent bonds.

While specific experimental crystallographic data for this compound is not available in the public domain, theoretical calculations based on density functional theory (DFT) and other quantum chemical methods can provide reliable predictions of its supramolecular structure. These calculations can determine the optimized geometry of dimers and larger clusters, as well as the interaction energies for each type of non-covalent bond.

Below is a representative table of predicted non-covalent interactions and their typical energetic contributions, based on studies of analogous molecular systems.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kcal/mol) |

| Hydrogen Bond | O-H (Carboxyl) | N (Indazole) | 1.8 - 2.2 | 5 - 15 |

| Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | 1.7 - 2.0 | 6 - 12 |

| C-H···π Interaction | C-H (Ethyl/Aryl) | π-system (Indazole) | 2.5 - 2.9 | 1 - 3 |

| π-π Stacking | Indazole Ring | Indazole Ring | 3.3 - 3.8 | 2 - 5 |

This table presents illustrative data based on computational studies of similar compounds, as specific experimental data for this compound is not available.

The prediction of supramolecular assembly is a critical aspect of modern materials science. For a molecule like this compound, the combination of strong, directional hydrogen bonds and weaker, more diffuse interactions suggests the potential for the formation of well-defined one-, two-, or three-dimensional networks. The specific architecture will depend on the subtle balance of these interactions, which can be influenced by crystallization conditions. Computational studies are therefore an invaluable tool for rationalizing and predicting the solid-state structures of such compounds.

Applications of 1 Ethylindazole 5 Carboxylic Acid in Advanced Organic Synthesis

Contribution to Supramolecular Chemistry and Materials Science

Without primary data on the existence and reactivity of 1-Ethylindazole-5-carboxylic acid, any discussion of its applications would be purely speculative and would not meet the required standards of accuracy and authoritativeness.

Self-Assembly Studies and Molecular Recognition

Information regarding specific self-assembly studies and molecular recognition involving this compound is not available in the reviewed scientific literature.

Incorporation into Organic Frameworks and Assemblies

There are no available research findings detailing the incorporation of this compound into organic frameworks and assemblies.

Future Perspectives and Emerging Research Avenues for 1 Ethylindazole 5 Carboxylic Acid

Development of Novel Stereoselective Synthetic Pathways

The creation of stereochemically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials sciences. For 1-Ethylindazole-5-carboxylic acid, the development of novel stereoselective synthetic pathways is a key area of future research. While the core indazole structure is planar, the introduction of stereocenters, for instance, through the addition of chiral substituents to the ethyl group or the indazole ring, would necessitate precise control over stereochemistry.

Future research will likely focus on asymmetric catalysis to achieve high enantiomeric or diastereomeric excess. This could involve the use of chiral catalysts, auxiliaries, or reagents to control the formation of stereocenters during the synthesis of the indazole core or in subsequent functionalization steps. For example, asymmetric alkylation of a precursor to introduce the ethyl group in a stereocontrolled manner is a promising approach. lookchem.comresearchgate.netrsc.org The development of catalytic asymmetric methods for the synthesis of α-stereogenic carboxylic acids, in general, has seen significant progress and these strategies could be adapted for the synthesis of chiral derivatives of this compound. rsc.org Research into the asymmetric synthesis of related fused polycyclic indazoles has demonstrated the potential of aminocatalyzed aza-Michael addition/intramolecular cyclization cascades to create enantioenriched architectures.

Application of Flow Chemistry and Continuous Processing Techniques

The paradigm of chemical synthesis is shifting from traditional batch processes to more efficient, safer, and scalable continuous flow methodologies. The application of flow chemistry to the synthesis of this compound presents a significant opportunity for process optimization. mdpi.comacs.org Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and better reproducibility. beilstein-journals.orgnih.gov

For the synthesis of indazoles, flow chemistry has already been shown to be advantageous, particularly for reactions that are hazardous or difficult to control in batch, such as those involving energetic intermediates or strong exotherms. mdpi.com A general, one-step synthesis of substituted indazoles using a flow reactor has been reported, highlighting the potential for safe and scalable production. acs.org Future research will likely focus on developing a multi-step continuous flow process for this compound, integrating reaction, separation, and purification steps into a single, automated sequence. beilstein-journals.orgnih.govmdpi.com This could involve the flow synthesis of key intermediates, such as functionalized imidazo-oxadiazoles from carboxylic acids, followed by subsequent cyclization and functionalization steps in a continuous manner. beilstein-journals.orguc.pt The use of microfluidic extraction units within a flow system could also facilitate the removal of impurities and solvents, streamlining the workup process. beilstein-journals.orgnih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Design

The synergy between artificial intelligence (AI), machine learning (ML), and organic synthesis is set to redefine how chemical reactions are designed and optimized. For this compound, the integration of AI and ML can accelerate the discovery of novel and efficient synthetic routes. These computational tools can analyze vast datasets of chemical reactions to predict reaction outcomes, suggest optimal reaction conditions, and even propose entirely new synthetic pathways. beilstein-journals.orgmdpi.com

Exploration of Photocatalytic and Electrocatalytic Transformations

In the quest for greener and more sustainable chemical processes, photocatalysis and electrocatalysis have emerged as powerful tools. These methods utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions and with high selectivity, reducing the reliance on harsh reagents and high temperatures. The exploration of photocatalytic and electrocatalytic transformations for the synthesis and functionalization of this compound is a burgeoning area of research.

Photocatalysis: Visible-light photoredox catalysis has shown promise in the synthesis of complex heterocyclic structures, including indazoles. acs.org For instance, ruthenium-catalyzed intramolecular N-N bond formation has been used to synthesize indazolo[2,3-a]quinoline derivatives. acs.org Future research could explore the photocatalytic C-H ethylation of an indazole-5-carboxylic acid precursor, or the photocatalytic N-alkylation of the indazole ring to introduce the ethyl group. uva.nlnih.gov Photocatalytic methods could offer a more sustainable alternative to traditional alkylation methods that often require stoichiometric and sometimes toxic reagents. nih.gov

Electrocatalysis: Electrochemical methods provide a clean and efficient way to perform a variety of organic transformations. The electrochemical functionalization of the indazole ring is an active area of research, with methods being developed for C-H sulfenylation and acyloxylation. researchgate.netacs.org The electrochemical regioselective sulfenylation of 2H-indazoles has been successfully demonstrated in both batch and continuous flow setups. acs.org Future work could focus on the development of electrochemical methods for the direct ethylation of the indazole-5-carboxylic acid scaffold or for the construction of the indazole ring itself under electrochemical conditions. bohrium.comresearchgate.netsioc-journal.cn These approaches could lead to more atom-economical and environmentally friendly synthetic routes.

Q & A

Q. What are the standard laboratory synthesis protocols for 1-ethylindazole-5-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves esterification of the indazole core followed by hydrolysis to yield the carboxylic acid. Key steps include:

- Esterification : Reacting 1H-indazole-5-carboxylic acid with ethylating agents (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .

- Hydrolysis : Using aqueous NaOH or HCl to hydrolyze the ethyl ester to the carboxylic acid. Temperature control (60–90°C) is critical to avoid side reactions .

Q. Optimization Considerations :

- Catalysts : Transition-metal catalysts (e.g., Pd/C) may enhance ethylation efficiency .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve reagent solubility but may require post-reaction purification to remove residuals.

Q. Which analytical techniques are most reliable for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ethyl group (δ ~1.3–1.5 ppm for CH₃, δ ~4.2–4.5 ppm for CH₂) and carboxylic acid proton (broad peak at δ ~12–13 ppm) .

- FT-IR : A strong absorption band at ~1700–1720 cm⁻¹ indicates the carbonyl group (C=O) of the carboxylic acid .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 191.2 (molecular weight: 190.20 g/mol) .

Q. Validation Protocol :

- Cross-reference spectral data with computational models (e.g., density functional theory) to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate contradictions in reported yields for this compound derivatives?

Methodological Answer: Discrepancies in yields often arise from:

- Impurity Profiles : Side reactions during ethylation (e.g., over-alkylation) reduce purity. Use HPLC or GC-MS to monitor intermediates .

- Catalytic Efficiency : Screen alternatives to Pd/C, such as ionic liquids or enzyme-based catalysts, to improve regioselectivity .

Q. Experimental Design :

Q. How should researchers resolve contradictions in reported biological activity data (e.g., antibacterial vs. anti-inflammatory effects)?

Methodological Answer: Divergent results may stem from:

- Assay Variability : Differences in bacterial strains (Gram-positive vs. Gram-negative) or inflammatory models (e.g., COX-2 vs. IL-6 pathways) .

- Compound Stability : Test degradation under assay conditions (pH, temperature) via LC-MS to confirm bioactivity correlates with intact compound .

Q. Validation Strategy :

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., ethyl bromide) .

- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal and segregate organic solvents for incineration .

Q. How can computational modeling enhance the design of this compound derivatives with improved bioactivity?

Methodological Answer:

- Molecular Docking : Predict binding affinities to target proteins (e.g., kinases, bacterial enzymes) using software like AutoDock Vina .

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the indazole ring) with bioactivity trends .

Q. Validation :

- Synthesize top-ranked derivatives and validate predictions via in vitro assays .

Q. Data Contradiction Analysis Framework

| Issue | Possible Cause | Resolution Strategy |

|---|---|---|

| Variable biological activity | Assay conditions | Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) |

| Low synthetic yield | Catalyst deactivation | Use continuous flow reactors to maintain catalytic efficiency |

| Spectral inconsistencies | Impurity interference | Purify via preparative HPLC before analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.